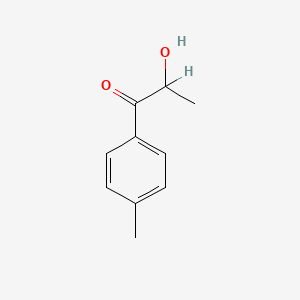

2-Hydroxy-1-(4-methylphenyl)propan-1-one

Description

Contextual Significance of Alpha-Hydroxy Ketones in Organic Synthesis and Chemical Sciences

Alpha-hydroxy ketones, also known as acyloins, are organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a ketone carbonyl group. wikipedia.orgucla.eduquora.com This structural motif is of fundamental importance in organic chemistry due to its presence in numerous natural products and its versatility as a synthetic intermediate. allaboutchemistry.netontosight.airesearchgate.net

The presence of two adjacent, reactive functional groups allows alpha-hydroxy ketones to participate in a wide array of chemical transformations. They can be oxidized to form valuable α-dicarbonyl compounds or reduced to afford 1,2-diols, which are crucial building blocks in the synthesis of complex molecules. allaboutchemistry.net Furthermore, the acyloin framework is a key component in many biologically active molecules and serves as a precursor in the synthesis of pharmaceuticals and fine chemicals. allaboutchemistry.netontosight.ai Synthetic methods to access these compounds, such as the acyloin condensation of esters, have been cornerstone reactions in organic synthesis for decades. chemistnotes.combspublications.net

Historical Development of Research on Aryl-Substituted Propan-1-ones

The study of aryl-substituted ketones, a broad class that includes 2-Hydroxy-1-(4-methylphenyl)propan-1-one, is deeply rooted in the history of organic chemistry. A pivotal moment in the synthesis of these compounds was the development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. wikipedia.orgrsc.orgnih.gov This reaction, particularly the acylation variant, provided a powerful and direct method for attaching acyl groups, such as a propanoyl group, to an aromatic ring, thereby forming aryl ketones. nih.govmasterorganicchemistry.comlibretexts.org

Early research focused on understanding the scope and limitations of reactions like the Friedel-Crafts acylation for preparing various aryl ketones, including substituted propiophenones (1-aryl-1-propanones). nih.gov Over the years, investigations expanded to include the functionalization of these ketones, leading to the synthesis of derivatives like alpha-hydroxy and alpha-amino propanones. uaic.ronih.gov This foundational work paved the way for the development of more complex molecules with specific applications, including those in medicinal chemistry and materials science. nih.govresearchgate.net The ability to introduce various substituents onto the aromatic ring and the propane (B168953) chain allowed chemists to fine-tune the properties of these compounds for diverse purposes.

Current Research Landscape and Key Areas of Focus for this compound

Current academic and industrial research on this compound is predominantly centered on its application as a photoinitiator. uvabsorber.com Specifically, it functions as a Norrish Type I, or α-cleavage, photoinitiator. uvabsorber.com Upon exposure to ultraviolet (UV) light, the bond between the carbonyl group and the adjacent carbon bearing the hydroxyl group breaks, generating two highly reactive free radicals. These radicals can then initiate a polymerization chain reaction, making the compound highly effective for UV curing processes. uvabsorber.cominnospk.com

This property is exploited in a variety of technologies, including the rapid curing of inks, coatings, and adhesives. innospk.comontosight.ai The efficiency of this compound and its analogs lies in their ability to be activated by specific wavelengths of light to produce the initiating radicals in a controlled manner. nih.govresearchgate.net Ongoing research seeks to develop new photoinitiator systems with improved efficiency, lower migration, and tailored absorption characteristics for advanced applications like 3D printing and the fabrication of microelectronics. researchgate.netmdpi.comtuwien.ac.at

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15482-26-5 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 277.1°C at 760 mmHg |

| Flash Point | 115.9°C |

Data sourced from references chemsrc.comguidechem.com.

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across multiple scientific disciplines. Its synthesis and reactivity are core topics within organic chemistry . The investigation of its photochemical properties and radical generation mechanism is central to photochemistry and physical chemistry .

The most significant interdisciplinary impact, however, is in polymer and materials science . rsc.orgrsc.org As a photoinitiator, it is a critical component in the formulation of photocurable polymers and composites. This technology is essential for modern manufacturing processes, including protective coatings, dental materials, and additive manufacturing (3D printing). Research in this area combines principles of synthetic chemistry with materials engineering to design advanced materials with specific mechanical, optical, and electronic properties. rsc.org The development of novel photoinitiators like this compound is a driving force for innovation in these high-technology sectors.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGZGQZJVSELKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935072 | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15482-26-5 | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15482-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 2-hydroxy-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 1 4 Methylphenyl Propan 1 One

Classical Approaches to the Synthesis of Aromatic Alpha-Hydroxy Ketones

Traditional methods for synthesizing alpha-hydroxy ketones, including the target compound, often involve direct functionalization of a pre-formed ketone or the construction of the carbon skeleton through condensation reactions. These foundational strategies remain relevant in synthetic organic chemistry.

One of the most direct conceptual routes to 2-Hydroxy-1-(4-methylphenyl)propan-1-one is the introduction of a hydroxyl group at the alpha-position (the carbon adjacent to the carbonyl group) of the corresponding propiophenone (B1677668) precursor, 1-(4-methylphenyl)propan-1-one. The α-oxidation of ketone enolates or enol ethers is a common way to access α-hydroxy ketones. thieme-connect.com This transformation can be achieved using various oxidizing agents.

Historically, strong oxidants like potassium permanganate (B83412) or selenium dioxide have been used, but these often suffer from a lack of selectivity and harsh reaction conditions. A more controlled approach involves the formation of an enolate from the starting ketone, followed by reaction with an electrophilic oxygen source. Common reagents for this purpose include molecular oxygen (O2) or peroxides. Another established method utilizes N-sulfonyloxaziridines as chiral reagents to achieve hydroxylation. thieme-connect.com The general challenge with simple α-hydroxylation of ketones is achieving high selectivity and avoiding over-oxidation or side reactions. thieme-connect.com

Condensation reactions provide a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of alpha-hydroxy ketones. The benzoin (B196080) condensation, a classic example, involves the cyanide-catalyzed dimerization of two aldehydes to form an alpha-hydroxy ketone. While the traditional benzoin reaction is specific to aldehydes, related "umpolung" (reactivity inversion) strategies can be applied more broadly. Thiamine diphosphate-dependent lyases, for instance, can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones from inexpensive starting materials. acs.org

Another relevant strategy is the aldol-type condensation. The condensation of lithiated picolines with hydroxy-benzaldehydes or hydroxyacetophenones has been shown to produce substituted hydroxyphenyl-pyridyl-ethanols and α-hydroxyphenyl-α-methylpyridineethanols, demonstrating the feasibility of condensing enolates with carbonyl compounds to generate α-hydroxy ketone frameworks. bohrium.com For the specific synthesis of this compound, a plausible route would involve a crossed-aldol reaction between a suitable two-carbon enolate equivalent and 4-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol.

The most common and industrially significant route to the precursor ketone, 1-(4-methylphenyl)propan-1-one (also known as 4'-methylpropiophenone), is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of toluene (B28343) with an acylating agent, typically propanoyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director; however, due to steric hindrance from the incoming propanoyl group, the para-substituted product, 1-(4-methylphenyl)propan-1-one, is formed as the major product. libretexts.org Once the 4-methylpropiophenone precursor is synthesized, it can be subjected to the hydroxylation strategies discussed previously (Section 2.1.1) to yield the final product.

| Parameter | Description | Reference |

| Reaction Type | Electrophilic Aromatic Substitution | organic-chemistry.org |

| Substrates | Toluene and Propanoyl Chloride (or Propionic Anhydride) | libretexts.org |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) | masterorganicchemistry.comwisc.edu |

| Primary Product | 1-(4-methylphenyl)propan-1-one | libretexts.org |

| Regioselectivity | Predominantly para-substitution due to steric hindrance | libretexts.org |

Modern and Sustainable Synthetic Techniques

Contemporary synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methods. This has led to the emergence of advanced catalytic systems and the application of green chemistry principles to the synthesis of alpha-hydroxy ketones.

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency and selectivity. thieme-connect.com For the synthesis of alpha-hydroxy ketones, several catalytic systems have been developed.

Metal-Catalyzed Oxidations: Copper-based catalysts have been shown to be effective for the oxidation of silyl (B83357) enolates to α-hydroxy carbonyl compounds using molecular oxygen as the oxidant. oup.com For example, a [Cu(bpy)(BF₄)₂(H₂O)₂(bpy)]n polymer can catalyze this transformation, with the advantage that the insoluble catalyst can be recovered and reused. oup.com Other systems, such as those using copper(I) with oxygen, have been developed for the selective oxidation of α-hydroxy ketones to α-keto aldehydes, highlighting the catalytic activity of copper in transformations at the alpha-position. rsc.orgrsc.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to chiral alpha-hydroxy ketones. acs.org Butanediol (B1596017) dehydrogenase from Bacillus clausii, for instance, can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. fz-juelich.de This approach is particularly valuable for producing enantiomerically pure compounds. Thiamine diphosphate-dependent lyases represent another class of enzymes that can build the α-hydroxy ketone framework with high enantiomeric excess. acs.org

| Catalytic System | Methodology | Key Advantages | Reference |

| Copper Polymer | Oxidation of silyl enolates using O₂ | Recoverable and reusable catalyst | oup.com |

| Dehydrogenases | Asymmetric reduction of 1,2-diketones | High enantioselectivity, mild conditions | fz-juelich.de |

| ThDP-dependent Lyases | Umpolung carboligation of aldehydes | High enantiomeric excess, uses simple precursors | acs.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Reagents and Catalysts: Replacing stoichiometric and often hazardous reagents (like heavy metal oxidants or strong Lewis acids) with recyclable catalysts is a core green strategy. The use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves (TS-1), for hydroxylation reactions with hydrogen peroxide (which produces only water as a byproduct) is a prime example. mdpi.comrsc.org Biocatalytic methods also align perfectly with green chemistry, as they operate in water under mild conditions. acs.org

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve yields, and sometimes enhance selectivity compared to conventional heating. scielo.org.bo Applying microwave irradiation to the Friedel-Crafts acylation step or a subsequent catalytic oxidation could offer a more energy-efficient pathway.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic approaches, such as the direct α-hydroxylation of 4-methylpropiophenone with H₂O₂, are inherently more atom-economical than multi-step sequences that require protecting groups or generate significant stoichiometric byproducts.

The application of these principles pushes the synthesis of this compound towards more sustainable and efficient manufacturing processes.

Chemoenzymatic and Biocatalytic Routes for Hydroxy Ketones

The synthesis of α-hydroxy ketones, including structures analogous to this compound, has increasingly benefited from chemoenzymatic and biocatalytic methods. These approaches offer significant advantages over traditional chemical syntheses, which can suffer from harsh reaction conditions, low yields, and poor enantioselectivity. researchgate.net Biocatalysis, using either isolated enzymes or whole cells, provides a pathway to overcome these limitations. researchgate.net

Enzymes such as oxidoreductases, lyases, hydrolases, and lipases are instrumental in producing enantiopure α-hydroxy ketones. nih.gov Specifically, butanediol dehydrogenases (BDH), also known as acetoin (B143602) reductases, catalyze the enantioselective reduction of diketones to the corresponding vicinal diols via an α-hydroxy ketone intermediate. nih.gov

A notable example is the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH), which effectively reduces various aliphatic diketones. nih.govrsc.org This enzyme also accepts alkyl phenyl dicarbonyls, such as the closely related 2-hydroxy-1-phenylpropan-1-one, demonstrating its potential for synthesizing chiral aromatic hydroxy ketones. nih.govrsc.orgfz-juelich.de The use of such dehydrogenases can generate specific α-hydroxy ketone intermediates with high stereoselectivity. nih.gov Biocatalytic strategies often employ cofactor regeneration systems, such as using formate (B1220265) dehydrogenase to regenerate NADH, to ensure the efficiency of the primary enzymatic reaction. nih.gov

| Enzyme Class | Example Enzyme | Reaction Type | Typical Substrates | Key Advantage |

|---|---|---|---|---|

| Oxidoreductases | Butanediol Dehydrogenase (BDH) | Asymmetric Reduction | Prochiral 1,2-diketones | High Stereoselectivity nih.gov |

| Lyases | ThDP-dependent Lyases | Carboligation of Aldehydes | Aldehydes | C-C Bond Formation nih.gov |

| Hydrolases/Lipases | - | Dynamic Kinetic Resolution | Racemic α-hydroxy ketones | Enantiomeric Separation nih.gov |

Strategic Use of Synthetic Precursors and Intermediates

Role of 4'-Methylpropiophenone in this compound Pathways

4'-Methylpropiophenone is a critical precursor in the synthesis of this compound. chemicalbook.com It is an aromatic ketone characterized by a propiophenone structure with a methyl group at the para (C-4) position of the phenyl ring. chemicalbook.com This compound serves as a versatile building block for more complex organic molecules due to its structural simplicity and reactivity. chemicalbook.com

The synthesis of 4'-Methylpropiophenone is commonly achieved through a Friedel-Crafts acylation reaction. This process involves the reaction of toluene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds via an electrophilic substitution at the para position of the toluene ring.

Once 4'-Methylpropiophenone is obtained, the subsequent step to yield this compound is the introduction of a hydroxyl group at the alpha position (the carbon atom adjacent to the carbonyl group). This α-hydroxylation is a key transformation in the synthesis of α-hydroxy ketones from their corresponding ketone precursors. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Toluene | Propionyl Chloride | Aluminum Chloride (AlCl₃) | 4'-Methylpropiophenone |

Manipulation of Propanol Derivatives as Synthetic Building Blocks

The synthesis of α-hydroxy ketones can also be approached through the selective oxidation of corresponding vicinal diols (1,2-diols). In the context of this compound, a plausible precursor would be 1-(4-methylphenyl)propane-1,2-diol. The selective oxidation of the secondary alcohol group in this diol to a ketone, while leaving the primary alcohol group intact, would yield the target compound.

Alcohol dehydrogenases (ADHs) are widely used for the enantioselective reduction of ketones but their application in oxidative reactions is also a field of study. researchgate.net The oxidation of alcohols to ketones or aldehydes using ADHs requires a cofactor regeneration system for NAD(P)⁺. researchgate.net While direct evidence for the synthesis of this compound from its corresponding propanediol (B1597323) derivative is not extensively detailed in the searched literature, the use of propan-1,2-diol as a raw material for other chemical syntheses is well-established, suggesting the viability of such derivatives as synthetic building blocks. chempedia.info

Mannich Bases as Intermediates in Related Ketone Syntheses

Mannich bases, which are β-amino ketones, serve as important intermediates in organic synthesis. oarjbp.com The Mannich reaction is a three-component condensation of an enolizable ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in the formation of a C-C bond via aminoalkylation. oarjbp.comresearchgate.net

While the direct synthesis of this compound via a Mannich intermediate is not the primary route, the reaction is highly relevant for the synthesis of structurally related β-aminoketones from propiophenone derivatives. scielo.br For example, 3-(N,N-dimethylamino)propiophenone hydrochlorides can be synthesized from their respective acetophenones and subsequently used as key starting materials. scielo.br These Mannich bases can then be used to generate libraries of novel β-aminoketones and γ-aminoalcohols. scielo.br

In some synthetic strategies, the amino group of a Mannich base can be replaced by other nucleophiles. For instance, the dimethylamino group in a ketonic Mannich base derived from 2'-hydroxyacetophenone (B8834) can be readily displaced by various nucleophiles to create novel 3-substituted propan-1-ones. researchgate.net This highlights the utility of Mannich bases as versatile intermediates for introducing functionality at the β-position relative to a carbonyl group.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 1 4 Methylphenyl Propan 1 One

Mechanistic Investigations of Oxidation and Reduction Reactions

The presence of both an alcohol and a ketone functional group makes 2-Hydroxy-1-(4-methylphenyl)propan-1-one susceptible to both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The secondary alcohol moiety is the primary site for oxidation. Treatment with common oxidizing agents, such as chromium(VI) reagents (e.g., chromic acid, pyridinium (B92312) chlorochromate - PCC), can convert the hydroxyl group into a carbonyl group, yielding the corresponding α-diketone, 1-(4-methylphenyl)propane-1,2-dione.

The mechanism of oxidation with chromic acid (H₂CrO₄) typically involves the formation of a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer, water is eliminated to form the ester. A base (often water) then abstracts the proton from the carbon bearing the hydroxyl group, leading to the elimination of the chromium species (which is reduced from Cr(VI) to Cr(IV)) and the formation of a carbon-oxygen double bond. ucr.edu Stronger oxidizing agents can potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Reduction: Conversely, the ketone's carbonyl group is readily reduced to a secondary alcohol. Common reducing agents for this transformation are metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final diol product, 1-(4-methylphenyl)propane-1,2-diol.

The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. The electrons from the pi bond move to the oxygen atom, creating an alkoxide. Subsequent protonation yields the alcohol. Aldehydes and ketones are effectively reduced by reagents like NaBH₄ or LiAlH₄, with LiAlH₄ being a significantly stronger reducing agent. ncert.nic.in

| Transformation | Reagent | Product | Functional Group Change |

|---|---|---|---|

| Oxidation | CrO₃ / H₂SO₄ (Jones Reagent) | 1-(4-methylphenyl)propane-1,2-dione | Secondary Alcohol → Ketone |

| Reduction | NaBH₄, then H₂O | 1-(4-methylphenyl)propane-1,2-diol | Ketone → Secondary Alcohol |

Elucidation of Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of an alcohol is generally a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. libretexts.org Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group.

A common strategy is to perform the reaction under acidic conditions. The lone pair of electrons on the hydroxyl oxygen can be protonated by a strong acid (e.g., HBr, HCl) to form an oxonium ion (-OH₂⁺). libretexts.org Water is an excellent leaving group, and its departure generates a secondary carbocation at the α-position to the ketone. This carbocation is stabilized by resonance with the adjacent carbonyl group and the phenyl ring. A nucleophile (like Br⁻ or Cl⁻) can then attack the carbocation to form the α-substituted ketone. This process typically follows an S_N_1 mechanism due to the formation of the relatively stable carbocation intermediate. libretexts.org

Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). These derivatives can then readily undergo S_N_2 reactions with a wide range of nucleophiles.

| Step 1 Reagent | Intermediate/Activated Group | Step 2 Reagent (Nucleophile) | Final Product Type | Mechanism |

|---|---|---|---|---|

| HBr (strong acid) | Oxonium ion (-OH₂⁺) | Br⁻ (from HBr) | α-Bromo ketone | S_N_1 |

| Tosyl Chloride / Pyridine | Tosyl Ester (-OTs) | NaCN | α-Cyano ketone | S_N_2 |

Alpha-Halogenation Reactions and Subsequent Functionalizations, exemplified by related structures

Beyond substitution at the hydroxyl-bearing carbon, the α-carbon on the other side of the carbonyl group (the methyl group) is also reactive. Ketones can undergo halogenation at their α-positions in the presence of an acid or base and a halogen (Cl₂, Br₂, or I₂). libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. A base (like water or the conjugate base of the acid) removes an α-proton, leading to the formation of a nucleophilic enol. libretexts.org The C=C double bond of the enol then attacks an electrophilic halogen molecule (e.g., Br₂), transferring a halide to the α-carbon and regenerating the protonated carbonyl. A final deprotonation step yields the α-halo ketone and regenerates the acid catalyst. libretexts.org A key piece of evidence for this mechanism is that the rate of reaction is dependent on the concentration of the ketone and the acid, but not the halogen, indicating that enol formation is the slow, rate-determining step. libretexts.org

The resulting α-halo ketones are valuable synthetic intermediates. For instance, they can undergo dehydrohalogenation upon treatment with a base (often a non-nucleophilic, hindered base like pyridine) to introduce a carbon-carbon double bond, yielding an α,β-unsaturated ketone. libretexts.orglibretexts.org This is an E2 elimination reaction.

For example, the reaction of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) (α-methylbenzoin), a related structure, with SOCl₂ or PBr₃ results in halogenation with rearrangement, yielding 3-chloro- and 3-bromo-1,2-diphenylpropan-1-ones, respectively, rather than direct substitution of the hydroxyl group. researchgate.net This highlights that rearrangement can compete with or dominate simple substitution pathways in similar structures.

Investigating Rearrangement Reactions and Their Impact on the this compound Skeleton

The α-hydroxy ketone framework is susceptible to various molecular rearrangements, which can significantly alter the carbon skeleton.

One such rearrangement can occur under acidic conditions, similar to a pinacol (B44631) rearrangement. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation adjacent to the carbonyl group. A subsequent 1,2-hydride or 1,2-alkyl/aryl shift could occur to stabilize the positive charge. For instance, migration of the tolyl group from the carbonyl carbon to the adjacent carbocationic center would lead to a rearranged product after deprotonation.

Another relevant transformation is the Baeyer-Villiger oxidation. While technically an oxidation, it involves a key rearrangement step. If this compound were first oxidized to the α-diketone, 1-(4-methylphenyl)propane-1,2-dione, subsequent reaction with a peroxy acid (like m-CPBA) could lead to the insertion of an oxygen atom adjacent to one of the carbonyl groups to form an anhydride. The migratory aptitude of the attached groups (tolyl vs. methyl) would determine the final product.

Furthermore, the ketone functionality can be converted to an oxime by reaction with hydroxylamine (B1172632). This oxime can then undergo the Beckmann rearrangement in the presence of a strong acid. masterorganicchemistry.com This reaction involves the migration of the group anti to the oxime's hydroxyl group to the nitrogen atom, ultimately yielding an amide after tautomerization and hydrolysis. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations for Transformations of this compound

The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The rates of the reactions are influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, in the acid-catalyzed α-halogenation of the ketone, the rate-determining step is the formation of the enol intermediate. libretexts.orglibretexts.org The rate law is expressed as Rate = k[ketone][H⁺], demonstrating that the reaction is first order with respect to both the ketone and the acid catalyst, but zero order with respect to the halogen. libretexts.org The stability of intermediates also plays a crucial role. In S_N_1 reactions of the hydroxyl group, the rate is determined by the stability of the carbocation formed after the departure of the leaving group. The secondary benzylic carbocation in this molecule is relatively stable, facilitating this pathway.

Thermodynamic Considerations: The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Exergonic reactions (ΔG < 0) are thermodynamically favorable. The reduction of the ketone to an alcohol with NaBH₄ is a highly exergonic process, driving the reaction to completion. In contrast, rearrangement reactions are often driven by the formation of a more stable carbocation intermediate or a more stable final product. For example, in a pinacol-type rearrangement, the migration of a group that can better stabilize the positive charge will be favored. The relative stability of the potential products will dictate the product distribution under thermodynamic control. For reactions under kinetic control, the product that is formed via the lowest energy transition state will predominate.

Spectroscopic Elucidation and Structural Analysis of 2 Hydroxy 1 4 Methylphenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of a molecule's structure. For 2-Hydroxy-1-(4-methylphenyl)propan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been utilized to characterize its molecular environment.

High-resolution ¹H NMR spectroscopy is instrumental in identifying the different types of protons and their respective chemical environments within a molecule. The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, reveals several distinct signals that correspond to the different protons in the molecule.

The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the carbonyl group resonate at approximately 7.82 ppm, while the two protons meta to the carbonyl group appear at around 7.30 ppm. The splitting of these signals into doublets is due to coupling with their adjacent aromatic protons.

A singlet corresponding to the methyl group attached to the benzene ring is observed at approximately 2.43 ppm. The methine proton (CH) adjacent to both the hydroxyl and carbonyl groups appears as a multiplet in the region of 5.08-5.18 ppm. The hydroxyl proton (OH) gives rise to a doublet at about 3.82 ppm, with the splitting caused by coupling to the adjacent methine proton. Finally, the methyl group protons (CH₃) of the propanone chain are observed as a doublet at approximately 1.44 ppm, a result of coupling with the neighboring methine proton.

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.82 | d | 2H | Aromatic (ortho to C=O) |

| 7.30 | d | 2H | Aromatic (meta to C=O) |

| 5.08-5.18 | m | 1H | CH |

| 3.82 | d | 1H | OH |

| 2.43 | s | 3H | Ar-CH₃ |

| 1.44 | d | 3H | CH-CH₃ |

d = doublet, m = multiplet, s = singlet

To further elucidate the carbon framework of this compound, ¹³C NMR spectroscopy was employed. The spectrum, recorded at 100 MHz in CDCl₃, provides valuable information about the different carbon environments within the molecule.

The carbonyl carbon of the ketone functional group is characteristically deshielded and appears at a chemical shift of approximately 202.1 ppm. The aromatic carbons exhibit signals in the range of 128.9 to 145.2 ppm. Specifically, the quaternary aromatic carbon attached to the carbonyl group resonates at around 130.9 ppm, while the carbon bearing the methyl group appears at about 145.2 ppm. The two sets of equivalent aromatic CH carbons are observed at approximately 129.7 ppm and 128.9 ppm.

The methine carbon (CH) bonded to the hydroxyl group is found at approximately 69.3 ppm. The carbon of the methyl group on the benzene ring (Ar-CH₃) resonates at about 21.9 ppm, and the carbon of the methyl group in the propanone chain (CH-CH₃) gives a signal at around 22.6 ppm.

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Carbon Type | Assignment |

|---|---|---|

| 202.1 | C=O | Ketone |

| 145.2 | C | Aromatic (C-CH₃) |

| 130.9 | C | Aromatic (C-C=O) |

| 129.7 | CH | Aromatic |

| 128.9 | CH | Aromatic |

| 69.3 | CH | CH-OH |

| 22.6 | CH₃ | CH-CH₃ |

| 21.9 | CH₃ | Ar-CH₃ |

The stereochemistry of α-hydroxy ketones like this compound can be investigated using advanced NMR techniques, should the compound be chiral and resolved into its enantiomers. Techniques such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can lead to the differentiation of enantiomers in the NMR spectrum. The differences in the chemical shifts of the resulting diastereomers can then be used to assign the absolute configuration of the chiral center. While specific studies applying these techniques to this particular compound are not detailed, these methods represent the standard approach for such stereochemical determinations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is observed in the region of 3480 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of a strong, sharp peak at approximately 1680 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated ketone.

The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations in the region of 2854-2926 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which appear around 1609 cm⁻¹. Additional bands in the fingerprint region, such as those at 1456 cm⁻¹, 1131 cm⁻¹, and 971 cm⁻¹, are associated with various bending and stretching vibrations within the molecule, including C-H bending and C-C stretching modes.

FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3480 | O-H stretch | Hydroxyl |

| 2926 | C-H stretch | Aromatic/Aliphatic |

| 2854 | C-H stretch | Aliphatic |

| 1680 | C=O stretch | Ketone |

| 1609 | C=C stretch | Aromatic |

| 1456 | C-H bend | Aliphatic |

| 1131 | C-O stretch / C-C stretch | |

| 971 | C-H bend (out-of-plane) | Aromatic |

The C=O stretching vibration of the ketone is expected to produce a strong band in the Raman spectrum, likely in a similar region to the FTIR absorption, around 1665-1680 cm⁻¹. The aromatic ring should also give rise to prominent peaks, with the C=C stretching vibrations typically appearing in the 1580-1610 cm⁻¹ region. The symmetric breathing mode of the p-disubstituted benzene ring is also expected to be a strong and characteristic Raman signal. The aliphatic C-H stretching and bending vibrations would be observed in their respective characteristic regions, though they are often weaker in Raman spectra compared to aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur provide valuable information about the electronic structure and the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene ring and the carbonyl group. The primary electronic transitions observed in aromatic ketones are the π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In the case of this compound, the aromatic ring and the carbonyl group both contribute to the π system. The conjugation between the benzene ring and the carbonyl group is expected to lower the energy of this transition compared to isolated chromophores. For the closely related compound, 4'-methylpropiophenone, a strong absorption band corresponding to the π → π* transition is observed in the region of 250-260 nm. The presence of the α-hydroxy group in the target molecule is not expected to significantly shift this transition.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These are lower in energy and have a much lower molar absorptivity (intensity) compared to π → π* transitions. For aromatic ketones, the n → π* transition typically appears as a weaker, longer-wavelength shoulder or a distinct band in the region of 300-330 nm.

The expected UV-Vis absorption data for this compound, based on analogous compounds, is summarized in the table below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~255 | High | 4-methylphenyl ketone |

| n → π | ~320 | Low | Carbonyl group |

Note: The exact λmax and ε values can be influenced by the solvent used for the measurement due to solvent-solute interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

The molecular ion of this compound (C₁₀H₁₂O₂) has a calculated m/z of 164.0837. The fragmentation of this molecular ion is expected to be directed by the functional groups present, namely the ketone, the aromatic ring, and the α-hydroxy group. The major fragmentation pathways are predicted to be:

α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavage pathways are possible for the molecular ion of this compound:

Cleavage of the C-C bond between the carbonyl carbon and the carbon bearing the hydroxyl group, leading to the formation of a stable acylium ion at m/z 119 (CH₃C₆H₄CO⁺) and a radical fragment. This is often a dominant peak in the mass spectra of similar aromatic ketones.

Cleavage of the C-C bond between the carbonyl carbon and the phenyl ring, which is less likely due to the strength of the aryl-carbonyl bond.

Loss of a Neutral Molecule: The presence of the hydroxyl group allows for the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, which would result in an ion at m/z 146.

Cleavage associated with the α-hydroxy group: The presence of the hydroxyl group can also influence fragmentation. Cleavage of the bond between the α-carbon and the methyl group can occur, leading to characteristic fragments.

The predicted major fragments in the mass spectrum of this compound are presented in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 119 | [CH₃C₆H₄CO]⁺ | α-Cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation of the aromatic portion) |

| 45 | [C₂H₅O]⁺ | Cleavage at the α-carbon |

X-ray Crystallography for Precise Solid-State Molecular Architecture

For a molecule like this compound, the crystal packing would be governed by a combination of van der Waals forces and more specific intermolecular interactions, primarily hydrogen bonding.

The bond between the carbonyl carbon and the phenyl ring.

The bond between the carbonyl carbon and the α-carbon.

The bond between the α-carbon and the hydroxyl group.

The torsion angle between the plane of the phenyl ring and the plane of the carbonyl group is of particular interest. In many aromatic ketones, these two planes are not perfectly coplanar due to steric interactions. The presence of the α-hydroxy and methyl groups would likely lead to a twisted conformation.

The relative orientation of the hydroxyl group with respect to the carbonyl group is another important conformational feature. It is possible that an intramolecular hydrogen bond could exist between the hydroxyl proton and the carbonyl oxygen, which would influence the conformation around the C(O)-C(OH) bond.

Hydrogen bonding is expected to be a dominant intermolecular interaction in the crystal lattice of this compound. The hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). The carbonyl oxygen is also a strong hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: It is highly probable that the hydroxyl group of one molecule will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (O-H···O=C). This type of interaction is common in α-hydroxy ketones and often leads to the formation of chains or dimeric structures in the solid state. The hydroxyl group could also potentially form hydrogen bonds with the hydroxyl group of another molecule (O-H···O-H).

Intramolecular Hydrogen Bonding: As mentioned previously, an intramolecular hydrogen bond between the α-hydroxyl group and the carbonyl oxygen is a possibility. The formation of such a bond would depend on the conformational energetics of the molecule. If formed, it would create a five-membered ring, which is a stable arrangement.

Computational and Theoretical Investigations of 2 Hydroxy 1 4 Methylphenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular system of 2-Hydroxy-1-(4-methylphenyl)propan-1-one. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energetic landscape.

Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. semanticscholar.org The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.

Conformational analysis is also performed to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly important for flexible molecules like this compound, which has rotatable bonds. By mapping the potential energy surface, researchers can identify the global minimum energy conformation as well as other low-energy conformers that may be present under experimental conditions. These calculations are often performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational cost. semanticscholar.orgresearchgate.net

| Parameter | Description |

|---|---|

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms in the lowest energy state. |

| Optimized Bond Angles (°) | Calculated angles between adjacent bonds. |

| Dihedral Angles (°) | Calculated angles defining the rotation around bonds, crucial for conformational analysis. |

| Relative Energies (kcal/mol) | Energy differences between various conformers to determine stability. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Delocalization

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks, respectively. The HOMO-LUMO energy gap is a particularly important parameter; a small gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov The distribution of these orbitals across the molecule also provides insight into charge delocalization and the pathways for intramolecular charge transfer. researchgate.net

| Parameter | Significance |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | Indicates chemical reactivity, polarizability, and the energy required for electronic excitation. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and bond orbitals. researchgate.net This method is particularly useful for analyzing charge transfer interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| Example: LP(O) | Example: σ(C-C) | Calculated value | Lone Pair to Antibonding Orbital Interaction |

| Example: π(C=C) | Example: π(C=O) | Calculated value | Pi-bond to Pi-antibond Interaction (Conjugation) |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net The MEP surface allows for the identification of electron-rich and electron-poor regions.

For this compound, the MEP surface would show negative potential (typically colored red) in areas with high electron density, such as around the oxygen atoms of the carbonyl and hydroxyl groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue), often found around hydrogen atoms, indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net The MEP map thus provides a clear guide to the molecule's intermolecular interaction sites. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.com This approach allows for the prediction of electronic transition energies and oscillator strengths, which can be used to simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netmdpi.com

By applying TD-DFT to this compound, researchers can determine the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). chemrxiv.org These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the compound. mdpi.com Calculations are often performed considering a solvent to more accurately model experimental conditions, using models like the Polarizable Continuum Model (PCM). researchgate.net

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Calculated value | Calculated value | Calculated value | e.g., HOMO -> LUMO |

| Calculated value | Calculated value | Calculated value | e.g., HOMO-1 -> LUMO |

Prediction of Non-Linear Optical (NLO) Properties and Related Parameters

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govjhuapl.edu Computational methods can predict these properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ) in the presence of an external electric field. researchgate.net

For this compound, DFT calculations can be used to compute the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (βtot). A large βtot value is indicative of a significant NLO response. researchgate.net Molecules with donor-acceptor groups and extended π-conjugated systems often exhibit enhanced NLO properties. researchgate.net Theoretical screening of NLO properties helps in identifying promising candidates for advanced materials. nih.gov

| Parameter | Unit | Significance |

|---|---|---|

| Dipole Moment (μ) | Debye | Measures the overall polarity of the molecule. |

| Linear Polarizability (α) | esu | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (βtot) | esu | Quantifies the second-order non-linear optical response. |

Computational Vibrational Spectroscopy and NMR Chemical Shift Predictions

Computational spectroscopy serves as a powerful tool to complement and interpret experimental data. DFT calculations can predict vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy, aiding in structural confirmation and analysis. researchgate.netarxiv.org

Vibrational Frequency Analysis

The theoretical vibrational spectrum of this compound can be calculated using DFT methods, commonly employing the B3LYP functional with a basis set such as 6-311+G(d,p). researchgate.netelixirpublishers.com The process begins with the in silico optimization of the molecule's ground-state geometry to find its most stable conformation. Following optimization, frequency calculations are performed. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a set of normal vibrational modes, each with a corresponding frequency and intensity. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) is also calculated to provide unambiguous assignments for each vibrational mode. researchgate.net

A detailed assignment of the principal vibrational modes expected for this compound, based on calculations performed on analogous compounds, is presented below. researchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Note: This table is illustrative, based on typical results from DFT B3LYP/6-311+G(d,p) calculations for similar molecules)

| Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Contribution %) | Vibrational Mode |

| 3570 | ν(O-H) (100) | O-H stretching |

| 3065 | ν(C-H) (98) | Aromatic C-H stretching |

| 2980 | νas(C-H) (95) in CH₃ | Methyl C-H asymmetric stretching |

| 2935 | νs(C-H) (96) in CH₃ | Methyl C-H symmetric stretching |

| 1675 | ν(C=O) (85) + δ(C-C-H) (10) | Carbonyl stretching |

| 1605 | ν(C=C) (90) | Aromatic ring stretching |

| 1440 | δas(C-H) (88) in CH₃ | Methyl C-H asymmetric bending |

| 1360 | δs(C-H) (90) in CH₃ | Methyl C-H symmetric bending |

| 1280 | ν(C-O) (75) + δ(O-H) (15) | C-O stretching (alcohol) |

| 1180 | β(C-H) (80) | Aromatic in-plane C-H bending |

| 820 | γ(C-H) (85) | Aromatic out-of-plane C-H bending |

ν: stretching; δ: bending (scissoring/deformation); β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

NMR Chemical Shift Prediction

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a crucial component of computational analysis for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. nih.govnih.gov These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization. nih.gov

To better simulate experimental conditions, solvent effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM). nih.gov The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the concurrently calculated shielding value of a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can then be directly compared with experimental data to assign signals confidently. ruc.dk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, based on expected values from GIAO-DFT calculations)

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Ar-H (ortho to C=O) | 7.8 - 8.0 |

| Ar-H (meta to C=O) | 7.2 - 7.4 |

| CH (on Cα) | 5.0 - 5.2 |

| OH | 3.5 - 4.5 (variable) |

| Ar-CH₃ | 2.3 - 2.5 |

| Cα-CH₃ | 1.4 - 1.6 |

| ¹³C NMR | |

| C=O (carbonyl) | 200 - 205 |

| Ar-C (ipso, attached to C=O) | 132 - 135 |

| Ar-C (para, attached to CH₃) | 143 - 146 |

| Ar-C (ortho) | 129 - 131 |

| Ar-C (meta) | 128 - 130 |

| C-OH (Cα) | 75 - 78 |

| Ar-CH₃ | 20 - 22 |

| Cα-CH₃ | 18 - 20 |

Reaction Pathway and Transition State Calculations for Key Transformations

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping their potential energy surfaces. For this compound, this includes modeling its formation, such as through benzoin-type reactions, or its subsequent transformations, like photochemical cleavage or oxidation. rsc.orgorganic-chemistry.org

The primary goal of these calculations is to identify the lowest energy path from reactants to products. This involves locating and characterizing all stationary points along the reaction coordinate, including intermediates and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. Its geometry is verified by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Key Transformations and Mechanistic Insights

Photochemical α-Cleavage (Norrish Type I Reaction): α-hydroxy ketones are widely used as photoinitiators, and their key functional reaction is the Norrish Type I cleavage upon UV irradiation. researchgate.net Computational studies can model this process by calculating the properties of the molecule's excited states. Time-dependent DFT (TD-DFT) is used to investigate the transition from the ground state (S₀) to excited singlet (S₁) and triplet (T₁) states. mdpi.com The calculations can map the potential energy surface of the excited state to find the pathway for the homolytic cleavage of the C-C bond adjacent to the carbonyl group, forming a benzoyl radical and a hydroxyalkyl radical. Calculating the energy barriers on the excited state surface helps explain the efficiency and rate of this crucial photoinitiation step. researchgate.net

Oxidation to α-Diketones: The hydroxyl group of this compound can be oxidized to form the corresponding α-diketone. Computational methods can compare the feasibility of different proposed oxidative pathways. researchgate.net By calculating the reaction energies (ΔG_rxn) and activation barriers (ΔG‡) for mechanisms involving different oxidants and intermediates, chemists can predict which reagents and conditions are most likely to be successful. organic-chemistry.org These studies can also provide insight into the role of catalysts by modeling how they interact with the substrate to lower the transition state energy. acs.org

By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. This profile provides quantitative data on the thermodynamics (relative stability of species) and kinetics (energy barriers) of the reaction, offering a detailed molecular-level understanding of the transformation.

Chirality, Enantioselective Synthesis, and Stereochemistry of 2 Hydroxy 1 4 Methylphenyl Propan 1 One

Stereoisomeric Forms and Enantiomeric Purity Assessment

2-Hydroxy-1-(4-methylphenyl)propan-1-one contains a single stereogenic center at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality means the molecule is not superimposable on its mirror image, and it exists as a pair of enantiomers: (R)-2-Hydroxy-1-(4-methylphenyl)propan-1-one and (S)-2-Hydroxy-1-(4-methylphenyl)propan-1-one. These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

The assessment of enantiomeric purity, typically expressed as enantiomeric excess (ee), is crucial after a chiral synthesis or resolution. Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Several analytical techniques are employed to determine the enantiomeric purity of alpha-hydroxy ketones. These methods rely on creating a diastereomeric interaction, either transiently or permanently, which allows for the differentiation of the enantiomers.

Common Methods for Enantiomeric Purity Assessment:

| Method | Principle | Common Reagents/Systems |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®), cyclodextrin-based columns. |

| NMR Spectroscopy | Enantiomers are converted into diastereomers with a chiral derivatizing agent, or their signals are resolved using a chiral solvating agent or a chiral shift reagent, leading to distinct NMR signals. libretexts.org | Chiral solvating agents (e.g., (R)-BINOL), chiral derivatizing agents (e.g., Mosher's acid), lanthanide-based chiral shift reagents. researchgate.netlibretexts.org |

| Chiroptical Methods | Enantiomers interact differently with polarized light, providing a measurable signal that can be correlated with enantiomeric composition. | Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD). nih.govrsc.org |

Asymmetric Synthesis Approaches for Chiral Alpha-Hydroxy Ketones

The synthesis of enantiomerically enriched alpha-hydroxy ketones like this compound is a significant goal in organic synthesis. Key strategies include the asymmetric reduction of a prochiral precursor, asymmetric hydroxylation of an enolate, or biocatalytic transformations.

One prominent method is the osmium-catalyzed asymmetric dihydroxylation (AD) of enol ethers. acs.org In this approach, the corresponding enol ether of 1-(4-methylphenyl)propan-1-one is dihydroxylated using a chiral ligand-osmium complex, which, after hydrolysis of the intermediate, yields the alpha-hydroxy ketone with high enantioselectivity. acs.org Another major route is the asymmetric reduction of the corresponding alpha-diketone, 1-(4-methylphenyl)propane-1,2-dione. This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral metal complexes or through biocatalysis.

The development of effective chiral catalysts is central to asymmetric synthesis. These catalysts create a chiral environment that forces a reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Asymmetric Hydroxylation: The direct asymmetric alpha-hydroxylation of a ketone can be achieved by first converting it to its enolate or enamine form, which then reacts with an electrophilic oxygen source. Organocatalysis has emerged as a powerful tool for this transformation. For instance, cooperative catalysis using a chiral primary amine and a ketone can activate hydrogen peroxide for the asymmetric α-hydroxylation of β-ketocarbonyls. nih.govorganic-chemistry.org The chiral amine forms a chiral enamine with the substrate, while the ketone catalyst activates the oxidant. organic-chemistry.org Chiral drugs have also been modified and used as organocatalysts for the asymmetric α-hydroxylation of β-keto esters. researchgate.net

Asymmetric Reduction: The enantioselective reduction of the prochiral alpha-diketone, 1-(4-methylphenyl)propane-1,2-dione, can yield the desired chiral alpha-hydroxy ketone. This is often accomplished using transition metal catalysts (e.g., platinum, ruthenium) complexed with chiral ligands. For the related substrate 1-phenyl-propane-1,2-dione, enantioselective hydrogenation has been demonstrated using platinum catalysts supported on silica (B1680970) modified with chiral alkaloids like cinchonidine, yielding the (R)-alpha-hydroxy ketone. researchgate.net The chiral modifier on the catalyst surface directs the approach of the substrate, leading to a preferential formation of one enantiomer. researchgate.net

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. nih.gov For the synthesis of chiral alpha-hydroxy ketones, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable. nih.gov

These enzymes catalyze the asymmetric reduction of the carbonyl group in alpha-diketones. The synthesis of (R)- or (S)-2-Hydroxy-1-(4-methylphenyl)propan-1-one can be achieved by the enzymatic reduction of 1-(4-methylphenyl)propane-1,2-dione. A wide variety of microorganisms, such as yeasts (Candida, Pichia), contain KREDs that can perform this transformation with high enantioselectivity. researchgate.net The stereochemical outcome (i.e., whether the R or S enantiomer is produced) depends on the specific enzyme used, as different enzymes exhibit opposite stereopreferences. This allows for access to either enantiomer by selecting the appropriate biocatalyst. researchgate.net The process often involves whole-cell biocatalysts which contain the necessary enzymes and cofactor regeneration systems, making the process economically viable. nih.gov

Chromatographic and Spectroscopic Methods for Enantiomeric Resolution and Determination

Once a chiral alpha-hydroxy ketone is synthesized, its enantiomers must be separated (resolved) and the enantiomeric excess (ee) accurately determined. High-Performance Liquid Chromatography (HPLC) and various spectroscopic techniques are the primary tools for this purpose.

Chromatographic Methods: Chiral HPLC is the most widely used method for both analytical determination of ee and preparative separation of enantiomers. researchgate.net The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support, are highly effective for resolving a broad range of chiral compounds, including ketones. nih.govhplc.eu The separation of the enantiomers of this compound would involve selecting an appropriate chiral column (e.g., Chiralpak® or Chiralcel®) and optimizing the mobile phase (typically a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) to achieve baseline resolution of the two enantiomeric peaks. sigmaaldrich.com The ratio of the peak areas then gives a precise measure of the enantiomeric excess. libretexts.org

Spectroscopic Methods:

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the spectra of enantiomers are identical in an achiral solvent. However, by adding a chiral solvating agent (CSA), a transient diastereomeric complex is formed, which can lead to separate, resolvable peaks for each enantiomer in the ¹H or ¹³C NMR spectrum. libretexts.orgacs.org The integration of these distinct peaks allows for the quantification of the ee. acs.org

Chiroptical Spectroscopy: Methods that measure the differential interaction with polarized light are inherently suited for analyzing chiral molecules. Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light. nih.gov Vibrational Circular Dichroism (VCD) extends this principle to the infrared region, measuring the differential absorption of circularly polarized IR radiation for vibrational transitions. wikipedia.orgbruker.com The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. nih.gov Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). This property can be used to determine enantiomeric purity. bruker.com

Absolute Configuration Assignment and Verification

Determining the absolute spatial arrangement of atoms, known as the absolute configuration, is the final step in characterizing a chiral molecule. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign a descriptor, either (R) for rectus or (S) for sinister, to each stereocenter. wikipedia.orgchemistrysteps.com

For this compound, the priorities of the groups attached to the C2 chiral center are assigned based on atomic number:

-OH (Oxygen, Z=8)

-C(=O)-(p-tolyl) (Carbon attached to two oxygens [double bond counts twice] and a carbon)

-CH₃ (Carbon attached to three hydrogens)

-H (Hydrogen, Z=1)

By orienting the molecule so the lowest priority group (-H) points away from the viewer, the configuration is assigned (R) if the path from priority 1→2→3 is clockwise, and (S) if it is counter-clockwise. libretexts.org

Experimental verification of the assigned configuration is essential.

X-ray Crystallography: Single-crystal X-ray crystallography is the definitive method for determining absolute configuration. wikipedia.org It provides a detailed three-dimensional map of the electron density in a molecule, allowing for the unambiguous assignment of the spatial arrangement of all atoms, provided a suitable single crystal can be grown.

Vibrational Circular Dichroism (VCD): VCD has become a powerful and reliable alternative to X-ray crystallography for determining absolute configuration in solution. wikipedia.orgjascoinc.com The method involves measuring the experimental VCD spectrum of an enantiomerically pure sample and comparing it to a theoretical spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. jascoinc.com

NMR-Based Methods: The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. researchgate.net It involves creating diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric esters, the absolute configuration can be deduced based on established conformational models of the MTPA esters. researchgate.net

Synthetic Utility and Derivatization of 2 Hydroxy 1 4 Methylphenyl Propan 1 One in Organic Synthesis

Function as a Key Intermediate in the Construction of Complex Organic Molecules

The strategic placement of functional groups in 2-hydroxy-1-arylpropan-1-ones makes them ideal intermediates in multi-step synthetic sequences. Organic synthesis aims to construct complex molecular architectures from simpler, readily available starting materials. Compounds like 2-Hydroxy-1-(4-methylphenyl)propan-1-one are valuable because they introduce a functionalized aryl ketone moiety that can be elaborated upon through various reactions. They serve as foundational scaffolds upon which additional complexity, such as new rings and stereocenters, can be built. Their role as precursors to flavonoids, nitrogen-containing heterocycles, and other biologically relevant structures underscores their importance in synthetic programs targeting new therapeutic agents and materials.

Derivatization to Diverse Classes of Compounds

The reactivity of the hydroxyl and carbonyl groups, as well as the adjacent methylene (B1212753) and methine carbons, allows for the derivatization of this compound and related hydroxypropiophenones into a broad spectrum of compound classes.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are synthesized chemically through the Claisen-Schmidt condensation. iiste.org This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde. iiste.orgnih.gov Hydroxy-substituted propiophenones, analogous to the more commonly used hydroxyacetophenones, can react with various benzaldehydes to yield the corresponding chalcone (B49325) derivatives. nih.govscispace.com

The general reaction proceeds by treating the hydroxypropiophenone and an appropriate aromatic aldehyde with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol. scispace.comnih.gov The resulting 2'-hydroxychalcones are key precursors for the synthesis of flavanones. nih.govnih.gov The intramolecular cyclization of these chalcones, often catalyzed by acid (e.g., H2SO4) or base, leads to the formation of the flavanone (B1672756) heterocyclic system. nih.govrjptonline.orgnih.gov This two-step process is a cornerstone for creating the core structure of many flavonoid natural products. nih.govmdpi.com

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table is illustrative of the general reaction using related acetophenones, as the principle applies to propiophenones.

| Aryl Ketone | Aromatic Aldehyde | Base/Solvent | Product Class | Reference |

| 2'-Hydroxyacetophenone (B8834) | Substituted Benzaldehyde | KOH/EtOH | Chalcone | scispace.com |

| 4-Hydroxy Acetophenone | 2-Chlorobenzaldehyde | KOH/PEG-400 | Chalcone | rjpbcs.com |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Methoxybenzaldehyde | NaH/THF | Chalcone | mdpi.com |

| 2'-Hydroxychalcone | (self) | H2SO4/EtOH | Flavanone | rjptonline.org |

Preparation of Oxime Esters and Imines

The carbonyl group of this compound is readily converted into other functional groups, such as oximes and imines.

Oximes are formed through the condensation reaction of a ketone with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt, typically in the presence of a base like pyridine (B92270) in an alcoholic solvent. wikipedia.orgresearchgate.net The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality of the oxime. wikipedia.org These oximes can be further derivatized to oxime esters by reacting them with acylating agents like acid chlorides or anhydrides, which converts the hydroxyl group of the oxime into an ester linkage. arpgweb.com

Imines , also known as Schiff bases, are synthesized by the reaction of a ketone with a primary amine (R-NH2). masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N bond. masterorganicchemistry.com The reaction is often reversible and may require the removal of water to drive it to completion. masterorganicchemistry.com

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (the α-carbon of the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comacademicjournals.org Ketones like 2-hydroxy-4-methylacetophenone, a close analog of the title compound, are excellent substrates for this reaction. researchgate.net The reaction results in an aminomethylation of the active hydrogen position, yielding a β-aminoketone, commonly referred to as a Mannich base. oarjbp.com

The synthesis is typically carried out by reacting the hydroxyaryl ketone, paraformaldehyde, and a secondary amine (such as dimethylamine, morpholine, or pyrrolidine) in a suitable solvent. researchgate.net The resulting Mannich bases are themselves valuable synthetic intermediates. The aminomethyl group can act as a leaving group, allowing for the introduction of other nucleophiles in its place, a process known as deaminomethylation. researchgate.net This has been demonstrated in reactions where the dimethylamino group of a Mannich base derived from 2'-hydroxyacetophenone was replaced by various thiophenols and nitrogen heterocycles like indoles and triazoles. researchgate.net

Table 2: Synthesis of Mannich Bases from 2-Hydroxy-4-methylacetophenone Adapted from a study on a closely related analog. researchgate.net

| Amine Component | Product |

| Morpholine | 1-(2'-Hydroxy-4'-methylphenyl)-3-(4-morpholinyl)-1-propanone |

| Pyrrolidine | 1-(2'-Hydroxy-4'-methylphenyl)-3-(1-pyrrolidinyl)-1-propanone |

| N-Methylpiperazine | 1-(2'-Hydroxy-4'-methylphenyl)-3-(4-methyl-1-piperazinyl)-1-propanone |